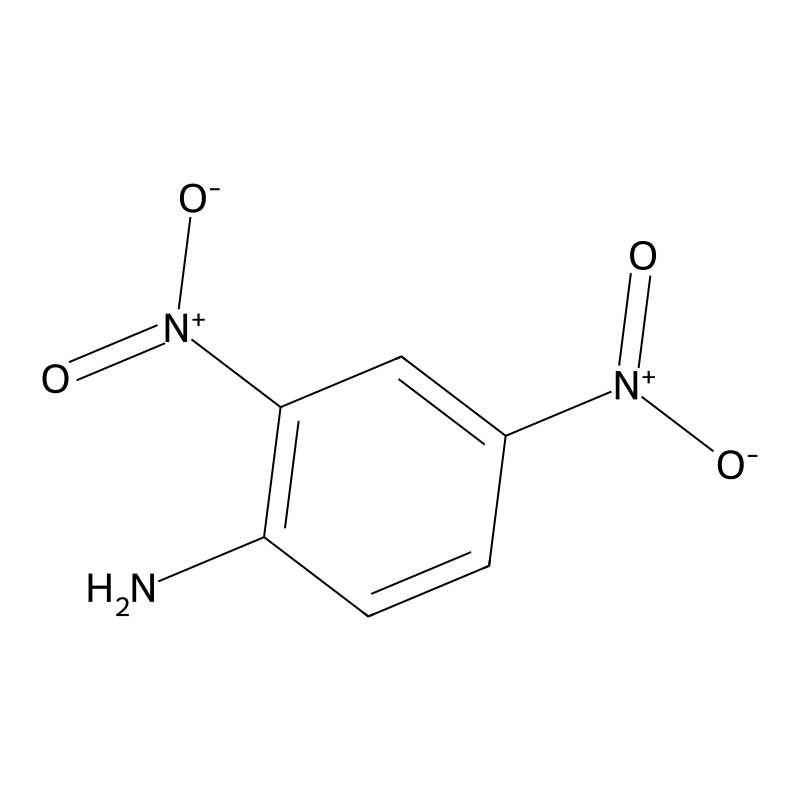

2,4-Dinitroaniline

C6H3(NH2)(NO2)2

C6H5N3O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H3(NH2)(NO2)2

C6H5N3O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN HOT HYDROCHLORIC ACID

PRACTICALLY INSOL IN COLD WATER; VERY SPARINGLY SOL IN BOILING WATER; 5.8 PARTS SOL IN 100 PARTS 88% ALCOHOL @ 18 °C; 1 PART SOL IN 132.6 PARTS OF 95% ALCOHOL @ 21 °C

Solubility in water: none

Synonyms

Canonical SMILES

Herbicides

Optical Applications

Application: 2,4-Dinitroaniline single crystals have been used for optical applications . These organic nonlinear optical (NLO) materials are used in laser technologies, light-emitting diodes, transistors, conductors, electronic materials, optical circuits, optical communication, optical data storage technologies, optical signal processing, color displays, frequency doubling, integrated optics, photonic applications, electro-optic modulators and electro-optic switches .

Methods: The single crystals were grown by slow evaporation solution growth technique . The third-order nonlinear optical properties of 2,4-dinitroaniline were measured using the Z-scan technique, with a 532-nm diode-pumped continuous wave (CW) Nd:YAG laser .

Results: The UV-Vis-NIR studies show that the cut-off wavelength is around 447 nm. The photoluminescence studies show green light emission .

Analytical Standard

Application: 2,4-Dinitroaniline may be used as an analytical standard for the determination of the analyte in environmental water samples and wastewater samples .

Methods: The compound is typically used in chromatographic techniques for the analysis of water samples .

Results: The use of 2,4-Dinitroaniline as an analytical standard allows for accurate and precise measurements of its concentration in environmental samples .

Dye Manufacturing

Application: 2,4-Dinitroaniline is used for the manufacture of certain azo dyes and disperse dyes, as well as in printing ink, toner, and the preparation of preservatives .

Methods: The compound is used as an intermediate in the synthesis of these dyes .

Results: The use of 2,4-Dinitroaniline in dye manufacturing results in a variety of colors and types of dyes, contributing to the diversity and versatility of the dye industry .

Pigment Manufacturing

Application: 2,4-Dinitroaniline is used as an intermediate in the synthesis of organic pigments . These pigments are used in a variety of applications, including paints, inks, plastics, and textiles .

Methods: The compound is used as a starting material in the chemical reactions that produce these pigments . The specific methods and procedures can vary depending on the type of pigment being produced .

Results: The use of 2,4-Dinitroaniline in pigment manufacturing contributes to the production of a wide range of colors and types of pigments, enhancing the versatility of the pigment industry .

Environmental Analysis

Application: 2,4-Dinitroaniline may be used as an analytical standard for the determination of the analyte in environmental water samples and wastewater samples . This helps in monitoring the presence of this compound in the environment .

Methods: The compound is typically used in chromatographic techniques for the analysis of water samples . The specific methods and procedures can vary depending on the type of chromatographic technique being used .

Results: The use of 2,4-Dinitroaniline as an analytical standard allows for accurate and precise measurements of its concentration in environmental samples . This can provide valuable information about the extent of environmental contamination with this compound .

2,4-Dinitroaniline is an organic compound with the chemical formula . It appears as a light yellow crystalline solid and is known for its explosive properties. The compound consists of an aniline group substituted with two nitro groups at the 2 and 4 positions of the benzene ring, which significantly influences its chemical behavior and reactivity. It is primarily used in the synthesis of dyes and as a reagent in various

2,4-Dinitroaniline poses several safety concerns:

- Toxicity: It is considered moderately toxic and can cause irritation upon contact with skin, eyes, or inhalation [].

- Explosivity: While not as powerful as some explosives, 2,4-Dinitroaniline can be explosive under specific conditions, especially when heated or subjected to friction [].

- Flammability: It is flammable and can readily ignite when exposed to heat or open flames [].

- Nucleophilic Substitution: It can undergo nucleophilic substitution reactions due to the presence of the nitro groups, which are electron-withdrawing, making the aromatic ring more electrophilic.

- Electrophilic Aromatic Substitution: The compound can also be involved in electrophilic aromatic substitution reactions, although care must be taken due to its sensitivity to oxidation and protonation .

- Acid-Base Reactions: The amino group in 2,4-dinitroaniline exhibits weaker basicity compared to aniline due to the electron-withdrawing nature of the nitro groups. This results in a lower value for its conjugate acid .

Several methods exist for synthesizing 2,4-dinitroaniline:

- Nucleophilic Exchange: This method involves reacting 1-chloro-2,4-dinitrobenzene with ammonia. The reaction typically occurs under controlled temperatures (70°C to 120°C) to manage the exothermic nature of the process. Yields can reach up to 98% .

- Electrophilic Aromatic Substitution: Although direct nitration is not advisable due to the reactivity of aniline, acetyl protection can be employed before nitration to facilitate the synthesis of 2,4-dinitroaniline .

- Hydrolysis of Acetanilide Derivative: Another method involves acid hydrolysis of 2,4-dinitroacetanilide .

2,4-Dinitroaniline finds various applications across different fields:

- Explosives: Due to its explosive properties, it has been utilized as a military explosive during World War I.

- Dyes and Pigments: It serves as an intermediate in the production of azo dyes and other organic pigments used in textiles and printing inks.

- Chemical Reagents: The compound is employed as a reagent for detecting aldehydes and ketones in organic synthesis .

Studies on the interactions of 2,4-dinitroaniline with other compounds have shown that it can react violently with oxidizing agents such as chlorine or hydrochloric acid. These interactions necessitate careful handling due to the risk of explosive decomposition under heat or confinement . Additionally, its stability can be compromised when mixed with certain organic materials.

2,4-Dinitroaniline belongs to a class of compounds known as dinitroanilines. Below is a comparison with other similar compounds:

| Compound Name | Chemical Formula | Melting Point (°C) | Unique Characteristics |

|---|---|---|---|

| 2,3-Dinitroaniline | C₆H₄N₂O₄ | 136 (decomp.) | Less stable than 2,4-dinitroaniline |

| 2,5-Dinitroaniline | C₆H₄N₂O₄ | 154–158 | Used in some herbicides |

| 2,6-Dinitroaniline | C₆H₄N₂O₄ | 160–162 | Less common; used in specialized applications |

| 3,4-Dinitroaniline | C₆H₄N₂O₄ | 187.8 | Known for its use in agricultural chemicals |

| 3,5-Dinitroaniline | C₆H₄N₂O₄ | Not widely studied | Limited applications compared to other isomers |

Uniqueness of 2,4-Dinitroaniline

What sets 2,4-dinitroaniline apart from its isomers is its balance between explosive capability and utility as a chemical reagent. Its specific arrangement of nitro groups affects both its reactivity and stability compared to other dinitroanilines. Additionally, it has found extensive use in dye manufacturing and as a precursor for various industrial chemicals .

Physical Description

YELLOW NEEDLE-LIKE CRYSTALS OR GREENISH-YELLOW PLATES OR BRIGHT YELLOW SOLID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

56.7 °C

Flash Point

435 °F (CLOSED CUP)

222-224 °C c.c.

Vapor Density

6.31 (AIR= 1)

Density

1.615 g/ml @ 14 °C

1.62 g/cm³

LogP

1.84 (estimated)

Odor

Melting Point

180.0 °C

187.5-188 °C

187-188 °C

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Associated Chemicals

2,6-Dinitroaniline;606-22-4

3,5-Dinitroaniline;618-87-1

Wikipedia

Methods of Manufacturing

NITRATION OF PARA-NITROANILINE WITH HOT MIXED ACID.

General Manufacturing Information

Analytic Laboratory Methods

THE DIRECT APPLICATION OF FUSED SILICA CAPILLARY COLUMN CHROMATOGRAPHY/MASS SPECTROMETRY TO SUBSTANCES INCLUDING A NUMBER OF NITRO-SUBSTITUTED ANILINES IN ENVIRONMENTAL SAMPLES IS PRESENTED. SAMPLES INCLUDE VENT EMISSIONS FROM A FUNGICIDE MANUFACTURING PROCESS AND CONTAMINATED SOIL AND WATER SAMPLES FROM 2 METROPOLITAN BOSTON CONSTRUCTION SITES.

Liquid chromatographic determination of 2,4-dinitroaniline and 2-naphthol in D & C Orange No 17.

A detailed evaluation of gas chromatography and high-performance liquid chromatography methods for the determination of anilines in aqueous media was conducted. An optimized analytical approach based on gas chromatography with thermionic N-P selective detection was described. This method determined a variety of anilines at the low ppb level in industrial aqueous discharges, and effluents from publicly owned treatment works. Method performance data for authentic environmental samples were presented. Analytical precision was generally 5-15% relative standard deviation and recoveries were generally /about/ 75%.

For more Analytic Laboratory Methods (Complete) data for 2,4-DINITROANILINE (6 total), please visit the HSDB record page.

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED ... .

Dates

Insulinotropic action of 2, 4-dinitroanilino-benzoic acid through the attenuation of pancreatic beta-cell lesions in diabetic rats

Humera Jahan, M Iqbal Choudhary, Mehwish Manzoor, Khalid Mohammad Khan, Shahnaz Perveen, Atta-Ur-RahmanPMID: 28625491 DOI: 10.1016/j.cbi.2017.06.015

Abstract

Beta cell destruction plays a key role in the pathogenesis of type 1 diabetes mellitus. It has also been argued that beta-cell mass is compromised in some cases of type 2 diabetes, although this is still debated. Currently, the failure of oral antidiabetic insulin secretagogue drugs to properly manage type 2 diabetes demands novel approaches for the treatment of this condition. The aim of the present study was to investigate the in vitro and in vivo antidiabetic effect in STZ-induced diabetic rats, and maximum tolerated dose (MTD) safety of novel anthranilic acid derivative, 2, 4-dinitroanilino-benzoic acid (1). Anthranilic acid derivative 1 was also evaluated for insulinotropic action on STZ-mediated pancreatic beta-cell lesions in diabetic rats. During an eight week study, oral glucose tolerance test, fasting blood glucose, and serum insulin levels, and pancreatic insulin contents were measured in four different groups of Wistar rats; control, STZ-induced diabetic, gliclazide-treated, and anthranilic acid derivative-treated diabetic rats. Beta-cell number and islet area were also quantified, and immunohistochemical study was performed. In vitro studies in cells showed that 2, 4-dinitroanilino-benzoic acid (1) did not adversely effect the cells viability. We found that the derivative 1 significantly improved the glucose tolerance, fasting blood glucose, and HbA1c levels, serum insulin levels, and pancreatic insulin contents (P < 0.05), comparable to gliclazide-treated group. The derivative 1 exhibited a significant insulinotropic action on diabetic pancreas, and caused an increased immunoreactivity for insulin, as compared to gliclazide-treated group. Together these results suggest that treatment of diabetic rats with 2, 4-dinitroanilino-benzoic acid (1) improved the glucose tolerance, fasting blood glucose, and HbA1c levels most probably by restoring the functional activities of the pancreas via its insulinotropic action. This indicates that the derivative 1 can serve as lead for the treatment of diabetes caused by low insulin levels.Genotoxic and cytotoxic effects of flumetralin in human peripheral blood lymphocytes in vitro

Ayşe Yavuz Kocaman, Sevcan BucakPMID: 26319234 DOI: 10.1177/0748233715595142

Abstract

Flumetralin, a synthetic plant growth regulator with herbicidal activity belonging to the 2,6-dinitroaniline class of chemicals, has been evaluated for its ability to induce genotoxicity in human peripheral blood lymphocytes (PBLs). The potential genotoxic and cytotoxic effects of flumetralin were investigated in vitro by chromosome aberration (CA) and cytokinesis-block micronucleus assays. Human PBLs were treated with 125, 250, 500, and 1000 µg/mL flumetralin for 24 and 48 h. Flumetralin statistically significantly increased the frequency of structural CAs at the three highest concentrations (250, 500, and 1000 µg/mL) for both treatment periods (24 and 48 h) when compared with both the negative and solvent controls. In addition, micronucleus formation was significantly induced at higher concentrations (250, 500, and 1000 µg/mL) for 24 h and at 125 and 500 µg/mL of flumetralin for the 48-h treatment period compared with the controls. Because of the excessive cytostatic effects of flumetralin, binuclear cells could not be detected sufficiently at the highest two concentrations (500 and 1000 µg/mL) for the 48-h treatment period. Furthermore, flumetralin significantly decreased the mitotic index and nuclear division index for all concentrations and treatment times compared with the control groups. The present results indicate that flumetralin was clastogenic and cytotoxic/cytostatic to human PBLs. This study presents the first report of the genotoxic and cytotoxic properties of flumetralin.Design and Synthesis of Quenched Activity-based Probes for Diacylglycerol Lipase and α,β-Hydrolase Domain Containing Protein 6

E J van Rooden, M Kohsiek, R Kreekel, A C M van Esbroeck, A M C H van den Nieuwendijk, A P A Janssen, R J B H N van den Berg, H S Overkleeft, M van der SteltPMID: 29901868 DOI: 10.1002/asia.201800452

Abstract

Diacylglycerol lipases (DAGL) are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol. The fluorescent activity-based probes DH379 and HT-01 have been previously shown to label DAGLs and to cross-react with the serine hydrolase ABHD6. Here, we report the synthesis and characterization of two new quenched activity-based probes 1 and 2, the design of which was based on the structures of DH379 and HT-01, respectively. Probe 1 contains a BODIPY-FL and a 2,4-dinitroaniline moiety as a fluorophore-quencher pair, whereas probe 2 employs a Cy5-fluorophore and a cAB40-quencher. The fluorescence of both probes was quenched with relative quantum yields of 0.34 and 0.0081, respectively. The probes showed target inhibition as characterized in activity-based protein profiling assays using human cell- and mouse brain lysates, but were unfortunately not active in living cells, presumably due to limited cell permeability.Inclusion complexes of β-cyclodextrin-dinitrocompounds as UV absorber for ballpoint pen ink

Krishnan Srinivasan, S Radhakrishnan, Thambusamy StalinPMID: 24813164 DOI: 10.1016/j.saa.2014.03.021

Abstract

2,4-Dinitrophenol (2,4-DNP), 2,4-dinitroaniline (2,4-DNA), 2,6-dinitroaniline (2,6-DNA) and 2,6-dinitrobenzoic acid (2,6-DNB) has appeared for the UV absorption bands in different wavelength region below 400 nm, a combination of these dinitro aromatic compounds gave the broad absorption spectra within the UV region. The absorption intensities have been increased by preparation of the inclusion complex of dinitro compounds with β-cyclodextrin (β-CD). Prepared inclusion complexes are used to improve the UV protection properties of the ball point pen ink against photo degradation. The formation of solid inclusion complexes was characterized by FT-IR, and (1)H NMR spectroscopy. The UV protecting properties of these inclusion complexes were calculated their sun protection factor (SPF) is also discussed. The stability of the ballpoint pen ink has been confirmed by UV-Visible spectroscopic method.Preparation and characterizations of solid/aqueous phases inclusion complex of 2,4-dinitroaniline with β-cyclodextrin

Thambusamy Stalin, Krishnan Srinivasan, Krishnamoorthy Sivakumar, S RadhakrishnanPMID: 24702920 DOI: 10.1016/j.carbpol.2014.01.091

Abstract

The formation of host-guest inclusion complex of 2,4-dinitroaniline (2,4-DNA) with nano-hydrophobic cavity of β-cyclodextrin (β-CD) in solution phase were studied by UV-visible spectrophotometer and electrochemical method (Cyclic Voltammetry, CV). The prototropic behaviors of 2,4-DNA with and without β-CD was studied by spectrophotometrically. The binding constant of the inclusion complex at 303K was calculated using Benesi-Hildebrand plot and thermodynamic parameter (ΔG) were also calculated. The inclusion complex formation between β-CD and 2,4-DNA was confirmed by (1)H NMR, 2D ROESY NMR, FT-IR, XRD and SEM analysis. The 2,4-DNA:β-CD inclusion complex was obtained by molecular docking studies and it was good correlation with the results obtained through experimental methods.Synthesis, in vitro cytotoxicity and radiosensitizing activity of novel 3-[(2,4-dinitrophenylamino)alkyl] derivatives of 5-fluorouracil

Ali Khalaj, Khosrou Abdi, Seyed Nasser Ostad, Mohammad Reza Khoshayand, Navid Lamei, Hasan Ali NedaiePMID: 23964692 DOI: 10.1111/cbdd.12211

Abstract

Previously, it was reported that 3[3-(2,4-dinitrophenylamino)-propyl]-5-fluorouracil 8c unlike its components 5-fluorouracil (5-FU) 6 and 2,4-dinitroaniline 2 in HT-29 cells under aerobic conditions had no cytotoxicity but showed radiosensitizing activity. In this study several analogues of 8c differing in the number of linking methylene groups were prepared and tested for in vitro cytotoxicity and radiosensitizing activity under both aerobic and hypoxic conditions. Tethered compound 8a was prepared in one pot by the reaction of 5-FU 6 with paraformaldehyde and 2,4-dinitroaniline 2 in the presence of the concentrated hydrochloric acid, and compounds 8b-f were prepared by the reaction of N-(bromoalkyl)-2,4-dinitrobenzeneamines 5b-f with 1-(t-butoxycarbonyl)-5-fluorouracil 7 followed by hydrolysis of the protecting group. The cytotoxicity of the tested compounds were measured by 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and propidium iodide (PI)-digitonin assays and values of sensitization enhancement ratio (SER) as a measure of the radiosensitizing activity were measured from radiation survival curves in the absence and presence of each sensitizer for 37% survival respectively. Results showed that tethered compounds 8a-f induced time- and concentration-dependent cytotoxicity under hypoxia but had no significant effect under aerobic conditions. These compounds also showed selective and concentration-dependent radiocytotoxicity under hypoxic conditions.Vibrational sum-frequency generation activity of a 2,4-dinitrophenyl phospholipid hybrid bilayer: retrieving orientational parameters from a DFT analysis of experimental data

Dan Lis, Julien Guthmuller, Benoît Champagne, Christophe Humbert, Bertrand Busson, André Peremans, Francesca CecchetPMID: 23554335 DOI: 10.1002/cphc.201201063

Abstract

The vibrational nonlinear activity of films of 2,4-dinitrophenyl phospholipid (DNP) at the solid interface is measured by sum-frequency generation spectroscopy (SFG). Hybrid bilayers are formed by a Langmuir-Schaefer approach in which the lipid layer is physisorbed on top of a self-assembled monolayer of dodecanethiol on Pt with the polar heads pointing out from the surface. The SFG response is investigated in two vibrational frequency domains, namely, 3050-2750 and 1375-1240 cm(-1). The first region probes the CH stretching modes of DNP films, and the latter explores the vibrational nonlinear activity of the 2,4-dinitroaniline moiety of the polar head of the lipid. Analysis of the CH stretching vibrations suggests substantial conformational order of the aliphatic chains with only a few gauche defects. To reliably assign the detected SFG signals to specific molecular vibrations, DFT calculations of the IR and Raman activities of molecular models are performed and compared to experimental solid-state spectra. This allows unambiguous assignment of the observed SFG vibrations to molecular modes localized on the 2,4-dinitroaniline moiety of the polar head of DNP. Then, SFG spectra of DNP in the 1375-1240 cm(-1) frequency range are simulated and compared with experimental ones, and thus the 1,4-axis of the 2,4-dinitrophenyl head is estimated to have tilt and rotation angles of 45±5° and 0±30°, respectively.[Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity]

S P Ozheredov, A I Emets, V N Brytsun, I P Ozheredova, M O Lozinskiĭ, Ia B BliumPMID: 20458960 DOI:

Abstract

The results of Allium-test screening of new 2,4- and 2,6-dinitroaniline derivates on antimitotic activity and phytotoxicity are presented in the work. It is revealed that all studied compounds which are derivates of 2,4-dinitroaniline, 2,6-dinitro-(4-fluoromethyl)-aniline as well as (methylsulfonyl) nitrobenzol, can evoke a change in mitotic index value, an appearance of cytogenetic damages and also have phytotoxic effect on Allium cepa seedling roots. On data obtained the continuation of investigation the action of N-(2,4-dinitrophenyl)-orto-aminobenzoic acid, N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)-aniline and 1-methylsulfonyl-3-nitrobenzol as potential herbicides is proposed.Genetically Encoded Ratiometric RNA-Based Sensors for Quantitative Imaging of Small Molecules in Living Cells

Rigumula Wu, Aruni P K K Karunanayake Mudiyanselage, Fatemeh Shafiei, Bin Zhao, Yousef Bagheri, Qikun Yu, Kathleen McAuliffe, Kewei Ren, Mingxu YouPMID: 31591798 DOI: 10.1002/anie.201911799